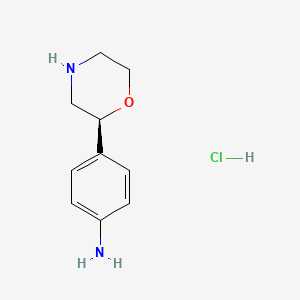

4-((S)-Morpholin-2-YL)benzenamine hcl

Description

Significance of Chiral Heterocyclic Scaffolds in Organic and Medicinal Chemistry Research

Chiral heterocycles are a class of organic compounds that have garnered substantial attention in the fields of pharmaceuticals, agrochemicals, and materials science. numberanalytics.com These molecules contain a heterocyclic ring—a ring structure containing atoms of at least two different elements—and at least one stereocenter, which results in non-superimposable mirror images known as enantiomers. numberanalytics.com This chirality is a critical factor in determining the biological and chemical properties of the compounds. numberanalytics.com The significance of these scaffolds lies in their capacity for high enantioselectivity, a crucial feature for targeted biological interactions. numberanalytics.com

Heterocyclic structures are fundamental to life processes and are inextricably woven into the fabric of medicinal chemistry. researchgate.net It is estimated that over 90% of new drugs contain a heterocyclic motif, which serves as a critical interface between chemistry and biology. researchgate.net Nitrogen-containing heterocycles, in particular, are considered privileged scaffolds in the design of biologically active molecules. nih.gov The ability to synthesize these complex molecules with specific three-dimensional arrangements allows researchers to fine-tune their interactions with biological targets like enzymes and receptors. numberanalytics.comnih.gov

Overview of Morpholine (B109124) Derivatives as Privileged Structures and Versatile Building Blocks

The morpholine ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is recognized as a "privileged structure" in medicinal chemistry. researchgate.netnih.gov This designation is due to its frequent appearance in approved drugs and bioactive molecules, as well as its advantageous physicochemical, biological, and metabolic properties. nih.gov The morpholine moiety often imparts favorable characteristics to a molecule, such as improved solubility, bioavailability, and pharmacokinetic profiles. researchgate.netnih.gov

From a synthetic standpoint, the morpholine ring is a versatile and readily accessible building block. nih.gov It can be introduced into molecules as an amine reagent or constructed through various established synthetic methodologies. nih.gov The presence of the morpholine scaffold can enhance the potency of a compound through specific molecular interactions with target proteins and can be integral to the pharmacophore—the essential part of a molecule responsible for its biological activity. nih.govnih.gov Its flexible, chair-like conformation also allows it to act as a scaffold, positioning other functional groups in the correct orientation for optimal target engagement. acs.org

Importance of Aniline (B41778) Moieties in Contemporary Chemical Synthesis and Derivatization Strategies

Aniline and its derivatives are fundamental building blocks in modern organic synthesis. The aniline moiety, consisting of a phenyl group attached to an amino group, is a precursor for a vast array of more complex molecules. rsc.orgmdpi.com Its importance is highlighted by its utility in forming carbon-nitrogen (C-N) bonds, a common transformation in the synthesis of pharmaceuticals and other functional materials. acs.org

Modern synthetic methods, such as the Buchwald-Hartwig cross-coupling reaction, have been optimized to efficiently create a wide range of substituted anilines, allowing for precise control over molecular structure. mdpi.com The electronic and steric properties of substituents on the aniline ring can be systematically varied to study structure-activity relationships (SAR). mdpi.comnih.gov The amino group of the aniline moiety itself provides a reactive handle for further derivatization, enabling the construction of diverse chemical libraries for screening and optimization in drug discovery and materials science. nih.gov

Rationale for Academic Investigation of 4-((S)-Morpholin-2-YL)benzenamine HCl as a Model Chiral Conjugate

The academic investigation of this compound is predicated on its status as an ideal model compound that merges the key features of its constituent parts. It is a chiral conjugate that combines the privileged (S)-morpholine scaffold with the synthetically versatile aniline moiety. This specific combination allows researchers to explore fundamental questions in stereoselective synthesis and medicinal chemistry.

The presence of the single (S)-enantiomer is critical for studying stereospecific interactions with chiral biological targets, such as enzymes and receptors. rsc.orgnih.gov The aniline group serves as a strategic point for chemical modification, allowing for the systematic synthesis of analog libraries. nih.gov The hydrochloride (HCl) salt form is a standard formulation in academic and industrial research, often used to improve the stability, crystallinity, and aqueous solubility of amine-containing compounds, which facilitates handling and experimental reproducibility.

Scope and Objectives of Focused Academic Research on this compound

The primary objective of focused academic research on this compound is to utilize it as a foundational building block for the discovery of new chemical entities. The scope of such research typically involves its synthesis, characterization, and subsequent use in the creation of more elaborate molecules.

Key research objectives include:

Developing and optimizing stereoselective synthetic routes to access the pure (S)-enantiomer.

Exploring the chemical reactivity of the aniline functional group through derivatization reactions such as acylation, alkylation, and arylation.

Synthesizing libraries of novel compounds based on the 4-((S)-Morpholin-2-YL)benzenamine scaffold for screening in biological assays.

Investigating the structure-activity relationships (SAR) of the synthesized derivatives to understand how structural modifications influence biological activity or material properties.

The data generated from these studies provide valuable insights for the rational design of new molecules with desired functions.

Research Data Tables

Table 1: Properties of Core Scaffolds

| Scaffold | Key Features in Academic Research | Common Applications in Synthesis |

| Chiral Morpholine | Privileged structure in medicinal chemistry; improves pharmacokinetic properties (solubility, bioavailability); provides a stereochemically defined 3D framework. researchgate.netnih.gov | Used as a chiral building block; introduced via N-alkylation or ring-forming reactions; directs stereochemical outcomes. nih.govrsc.org |

| Aniline | Versatile precursor for complex molecules; allows for systematic study of electronic and steric effects; provides a key reactive handle (amino group). mdpi.comnih.gov | Substrate in cross-coupling reactions (e.g., Buchwald-Hartwig); precursor for diazonium salts; building block for heterocycles. mdpi.comacs.org |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H15ClN2O |

|---|---|

Molecular Weight |

214.69 g/mol |

IUPAC Name |

4-[(2S)-morpholin-2-yl]aniline;hydrochloride |

InChI |

InChI=1S/C10H14N2O.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7,11H2;1H/t10-;/m1./s1 |

InChI Key |

XHTBHMJBYPIMTE-HNCPQSOCSA-N |

Isomeric SMILES |

C1CO[C@H](CN1)C2=CC=C(C=C2)N.Cl |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 S Morpholin 2 Yl Benzenamine Hcl

Stereoselective Synthesis Approaches to (S)-Morpholin-2-yl Scaffolds

The critical challenge in synthesizing 4-((S)-Morpholin-2-YL)benzenamine HCl lies in establishing the stereocenter at the C2 position of the morpholine (B109124) ring with the desired (S)-configuration. Various asymmetric strategies have been developed to achieve this with high enantioselectivity.

Asymmetric Catalytic Strategies

Asymmetric catalysis offers an efficient and atom-economical approach to chiral morpholines. nih.gov These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction.

Asymmetric Hydrogenation: A prominent strategy involves the asymmetric hydrogenation of dehydromorpholine precursors. nih.govrsc.orgresearchgate.net This method utilizes a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to deliver hydrogen to one face of the carbon-carbon double bond in the dehydromorpholine ring, leading to the desired enantiomer. nih.govrsc.orgresearchgate.net Research has demonstrated that catalysts bearing a large bite angle can achieve quantitative yields and excellent enantioselectivities (up to 99% ee) for the synthesis of 2-substituted chiral morpholines. nih.govrsc.org The N-acyl group on the dehydromorpholine substrate plays a crucial role in activating the enamine for hydrogenation. nih.gov

Asymmetric Halocyclization: Another catalytic approach is asymmetric halocyclization. This method involves the cyclization of an unsaturated amino alcohol in the presence of a halogen source and a chiral catalyst. The catalyst, often a C2-symmetric mannitol-derived cyclic selenocarbamate or a copper(II)-bisoxazoline complex, controls the stereochemistry of the newly formed stereocenter during the ring-closing step. mdpi.com This strategy has shown success in producing chiral morpholines with good to high yields and enantioselectivities. mdpi.com

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

Pseudoephedrine Auxiliary: Pseudoephedrine is a well-established and practical chiral auxiliary for asymmetric synthesis. wikipedia.orgnih.govcaltech.eduharvard.edu In the context of morpholine synthesis, a carboxylic acid derivative can be coupled with pseudoephedrine to form an amide. wikipedia.orgcaltech.edu The resulting amide enolate can then undergo highly diastereoselective alkylation reactions. caltech.edu The stereochemistry of the newly formed center is directed by the chiral pseudoephedrine scaffold. wikipedia.org Subsequent cleavage of the amide bond yields the enantiomerically enriched product. wikipedia.orgcaltech.edu An alternative, pseudoephenamine, offers similar or even improved diastereoselectivities and is not subject to the same regulatory restrictions as pseudoephedrine. nih.govharvard.edu

Carbohydrate Auxiliaries: Carbohydrates, with their inherent chirality and abundance, serve as excellent chiral auxiliaries. numberanalytics.comdigitellinc.comnumberanalytics.comwiley-vch.demdpi.com They can be attached to a substrate to influence the stereochemical outcome of various reactions, including those used to form the chiral centers in morpholine precursors. numberanalytics.comnumberanalytics.com For instance, a D-glucose-based chiral template has been used in asymmetric Strecker synthesis, a method that can be adapted for the synthesis of α-amino acids, which are precursors to morpholinones. wiley-vch.de The rigid structure and multiple stereocenters of carbohydrates provide a well-defined chiral environment to control the formation of new stereocenters. numberanalytics.commdpi.com

Biocatalytic and Enzymatic Synthetic Routes

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an increasingly important tool in asymmetric synthesis. Reductive aminases (RedAms) have emerged as promising biocatalysts for the synthesis of chiral amines, including cyclic structures like morpholines. researchgate.net These enzymes can catalyze the reductive amination of ketones with secondary amines, such as morpholine, to produce chiral tertiary amines with high stereocontrol. researchgate.net This approach offers the advantages of mild reaction conditions and high enantioselectivity.

Cyclization Reactions for Chiral Morpholine Ring Formation

The formation of the morpholine ring itself is a key step that can be designed to be stereoselective.

Intramolecular cyclization reactions are a common strategy. researchgate.netlibretexts.org For example, a base-mediated intramolecular ring closure of a haloalkoxy amine, formed from the ring-opening of a chiral aziridine (B145994) with a haloalcohol, can produce chiral morpholines with high regio- and stereoselectivity. nih.gov Another approach involves the tandem Cope elimination/reverse Cope reaction of N-oxides derived from β-amino alcohols like pseudoephedrine. lookchem.com The stereochemistry of the starting material dictates the stereochemistry of the final morpholine product.

Regioselective Coupling Reactions for Aniline-Morpholine Linkage

Once the chiral (S)-morpholin-2-yl scaffold is synthesized, the final step is to attach the aniline (B41778) moiety. This requires a regioselective carbon-nitrogen (C-N) bond formation reaction. nptel.ac.intcichemicals.com

Carbon-Nitrogen Bond Formation Strategies

Reductive Amination: Reductive amination is a versatile method for forming C-N bonds. It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced to the corresponding amine. In the context of synthesizing this compound, this could involve reacting a suitable precursor of the (S)-morpholin-2-yl moiety containing a carbonyl group with a protected aniline derivative, followed by reduction.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgopenochem.orglibretexts.orgnumberanalytics.com This reaction is widely used in medicinal chemistry due to its broad substrate scope and functional group tolerance. tcichemicals.comwikipedia.org To synthesize this compound, the (S)-morpholin-2-yl amine can be coupled with a suitable 4-halo-nitrobenzene derivative using a palladium catalyst and a phosphine (B1218219) ligand. acs.org Subsequent reduction of the nitro group would yield the final product. The choice of ligand is crucial for the efficiency of the reaction. wikipedia.org

| Synthetic Strategy | Key Features | Typical Reagents/Catalysts |

| Asymmetric Hydrogenation | High efficiency, atom economy, excellent enantioselectivity. nih.govrsc.orgresearchgate.net | Rhodium complexes with chiral bisphosphine ligands (e.g., SKP-Rh). nih.govresearchgate.net |

| Asymmetric Halocyclization | Forms chiral center during ring closure. mdpi.com | Copper(II)-bisoxazoline complexes, C2-symmetric selenocarbamate catalysts. mdpi.com |

| Pseudoephedrine Auxiliary | Reliable and practical, high diastereoselectivity. wikipedia.orgnih.govcaltech.edu | (1S,2S)-(+)-Pseudoephedrine, n-BuLi. wikipedia.orgcaltech.edu |

| Carbohydrate Auxiliaries | Abundant, inexpensive, and inherently chiral. numberanalytics.comdigitellinc.comnumberanalytics.com | D-glucose derivatives, D-fructose derivatives. numberanalytics.commdpi.com |

| Biocatalytic Routes | Mild reaction conditions, high stereocontrol. researchgate.net | Reductive aminases (RedAms). researchgate.net |

| Intramolecular Cyclization | Forms the morpholine ring with stereocontrol. libretexts.orgnih.gov | Base-mediated ring closure of haloalkoxy amines. nih.gov |

| Buchwald-Hartwig Amination | Broad substrate scope, good functional group tolerance. wikipedia.orgopenochem.org | Palladium catalysts with phosphine ligands. wikipedia.orgacs.org |

Functionalization of the Benzenamine Ring for Selective Morpholine Attachment

The strategic attachment of a morpholine ring to a benzenamine structure is a key step in the synthesis of the target compound. This process often involves the functionalization of the benzenamine ring to facilitate a selective and efficient reaction.

One common approach is through nucleophilic aromatic substitution (NAS). In this method, a halogenated nitrobenzene (B124822) derivative, such as 4-fluoronitrobenzene, can be reacted with morpholine. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, generally between 80–120°C. The use of a base, such as potassium carbonate, is often necessary to facilitate the reaction. Following the successful substitution, the nitro group is then reduced to an amine. This reduction can be achieved through various methods, including catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst, or by chemical reduction. chemicalbook.com

Another strategy involves the direct coupling of morpholine with a protected aniline derivative. For instance, a bromo-substituted aniline can be coupled with morpholine using a suitable catalyst system. The choice of protecting group for the amine is crucial to prevent side reactions.

The table below summarizes typical reagents and conditions for the functionalization of the benzenamine ring.

| Reagent 1 | Reagent 2 | Solvent | Catalyst | Conditions | Product |

| 4-Fluoronitrobenzene | Morpholine | DMF | K₂CO₃ | 80-120°C | 4-(4-Nitrophenyl)morpholine |

| 4-Bromoaniline (protected) | Morpholine | Toluene (B28343) | Palladium-based | Heat | N-protected 4-morpholinoaniline (B114313) |

Optimization of Reaction Conditions and Yield for Target Compound Synthesis

Optimizing reaction conditions is paramount to maximize the yield and purity of 4-((S)-Morpholin-2-YL)benzenamine. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For the nucleophilic aromatic substitution reaction, a screening of different solvents and bases can lead to significant improvements in yield. For example, while DMF is a common solvent, in some cases, other solvents like toluene may offer advantages, especially if they form an azeotrope with a byproduct like ethanol (B145695), which can be removed by distillation to drive the reaction to completion. researchgate.net

The choice and amount of catalyst are also critical. In reactions involving molecular iodine as a catalyst, for instance, varying the molar percentage of the catalyst can have a direct impact on the reaction rate and yield. researchgate.net Studies have shown that a specific catalyst loading, for example, 20 mol%, can provide the optimal balance between reaction efficiency and cost. researchgate.net Similarly, in catalytic hydrogenations for nitro group reduction, the type of palladium catalyst and the hydrogen pressure are key variables.

The following table illustrates the effect of different reaction conditions on the yield of a generic N-aryl morpholine synthesis.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Iodine (15) | Ethanol | Reflux | 12 | 65 |

| 2 | Iodine (20) | Ethanol | Reflux | 8 | 85 |

| 3 | Iodine (25) | Ethanol | Reflux | 8 | 82 |

| 4 | Piperidine (20) | Ethanol | Reflux | 24 | 45 |

| 5 | p-TSA (20) | Methanol (B129727) | Reflux | 18 | 60 |

Salt Formation and Purification Techniques for Hydrochloride Derivatives

The final step in the synthesis is the formation of the hydrochloride salt and its purification. The free amine, 4-((S)-Morpholin-2-YL)benzenamine, is typically converted to its HCl salt to improve its stability and handling properties.

The salt formation is generally achieved by treating a solution of the amine with hydrochloric acid. researchgate.net This can be done by bubbling anhydrous HCl gas through a solution of the amine in a dry solvent like ethanol or dioxane. researchgate.net Alternatively, a solution of HCl in an organic solvent, such as 4M HCl in dioxane, can be added to the amine solution. researchgate.netnih.gov The hydrochloride salt, being less soluble in the organic solvent, will often precipitate out and can be collected by filtration. researchgate.net

Purification of the resulting hydrochloride salt is crucial to remove any remaining impurities. Recrystallization is a common technique. researchgate.net The choice of solvent for recrystallization is critical; a solvent in which the salt is soluble at high temperatures but poorly soluble at low temperatures is ideal. researchgate.net Isopropanol is often preferred over ethanol for recrystallizing hydrochloride salts, and diethyl ether can sometimes be added to induce precipitation. researchgate.net

Another purification method involves an acid-base extraction. youtube.comrochester.edu The crude product containing the amine can be dissolved in an organic solvent and washed with a dilute acid solution. rochester.edu The protonated amine salt will move into the aqueous layer, leaving non-basic impurities in the organic layer. rochester.edu The aqueous layer can then be separated, basified to regenerate the free amine, which is then extracted back into an organic solvent. This purified free amine can then be converted back to the hydrochloride salt.

The table below outlines common methods for the formation and purification of amine hydrochloride salts.

| Step | Method | Reagents/Solvents | Key Considerations |

| Salt Formation | HCl Gas | Anhydrous HCl, Dry Ethanol | Requires careful handling of HCl gas. |

| Salt Formation | HCl Solution | 4M HCl in Dioxane | Offers better control over stoichiometry. |

| Purification | Recrystallization | Isopropanol, Diethyl Ether | Solvent choice is critical for good recovery. researchgate.net |

| Purification | Acid-Base Extraction | Dilute HCl, NaOH, Organic Solvent | Effective for removing non-basic impurities. rochester.edu |

Stereochemical Investigations of 4 S Morpholin 2 Yl Benzenamine Hcl

Enantioselective Synthesis and Enantiomeric Purity Determination

The synthesis of enantiomerically pure 4-((S)-Morpholin-2-YL)benzenamine HCl is a significant challenge, demanding precise control over the formation of the chiral center. semanticscholar.orgrsc.org Various strategies have been developed for the asymmetric synthesis of 2-substituted chiral morpholines, which are key structural motifs in many biologically active compounds. semanticscholar.org

One prominent method is the asymmetric hydrogenation of 2-substituted dehydromorpholines. semanticscholar.orgrsc.org This approach, often utilizing a rhodium catalyst with a chiral bisphosphine ligand, can produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities, sometimes reaching up to 99% enantiomeric excess (ee). semanticscholar.orgrsc.org Another strategy involves the SN2-type ring opening of activated aziridines with haloalcohols, followed by base-mediated intramolecular cyclization, which also yields a range of substituted nonracemic morpholines with high enantioselectivity. nih.gov Other innovative methods include photocatalytic diastereoselective annulation and organocatalytic enantioselective chlorocycloetherification, which offer access to complex morpholine (B109124) structures. nih.govrsc.org

Once synthesized, the determination of enantiomeric purity is paramount. canada.ca High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the gold standard for this analysis. jespublication.comfrontiersin.org This technique allows for the separation and quantification of the two enantiomers, providing a precise measure of the enantiomeric excess. jespublication.comfrontiersin.org

Representative Data for Enantiomeric Purity Analysis by Chiral HPLC:

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane (B92381)/Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 12.5 min |

| Retention Time (R)-enantiomer | 15.2 min |

| Enantiomeric Excess (% ee) | >99% |

Diastereoselective Control in Synthetic Pathways

For molecules with multiple stereocenters, controlling the diastereoselectivity of a reaction is as crucial as controlling the enantioselectivity. In the synthesis of morpholine derivatives, diastereoselective control is often achieved by taking advantage of the inherent conformational preferences of the reacting molecules and transition states. nih.govacs.org

For instance, in the palladium-catalyzed carboamination reaction to form cis-3,5-disubstituted morpholines, the high diastereoselectivity (>20:1 dr) is attributed to a syn-aminopalladation step that proceeds through a boat-like transition state. nih.gov Similarly, photocatalytic diastereoselective annulation strategies have been developed that yield morpholines with high stereoselectivity. nih.gov The choice of catalyst, substrate, and reaction conditions can significantly influence the diastereomeric ratio of the product. acs.org For example, in some syntheses of 2,3-disubstituted morpholines, only modest diastereoselectivity (2:1 dr) was observed, highlighting the challenges in controlling the stereochemical outcome. nih.gov

Stereochemical Stability and Chirality Retention Studies

The stereochemical stability of this compound is a critical factor for its application, particularly in pharmaceuticals. canada.ca The chiral center at the C2 position of the morpholine ring must remain in the (S)-configuration under various conditions, including synthesis, purification, and storage. canada.ca

Generally, the chiral integrity of 2-substituted morpholines is considered robust. However, the potential for racemization or epimerization, especially under harsh acidic or basic conditions, must be evaluated. Stability studies are often conducted by subjecting the compound to stress conditions (e.g., elevated temperature, extreme pH) and then analyzing the enantiomeric purity over time using chiral HPLC. canada.ca For many chiral compounds, a test for enantiomeric purity is incorporated into the drug product specification to ensure that the desired stereoisomer is present and that the unwanted enantiomer is below a specified limit. canada.ca

Conformational Analysis of the (S)-Morpholin-2-yl Moiety within the Conjugate

The three-dimensional shape, or conformation, of the (S)-morpholin-2-yl moiety is crucial for its interaction with other molecules. nih.gov The morpholine ring typically adopts a chair conformation. researchgate.netrsc.org However, the presence of substituents can influence the ring's conformation and the orientation of the substituents themselves (axial vs. equatorial). researchgate.net

In N-substituted morpholines, the barrier to ring inversion can be influenced by the nature of the substituent on the nitrogen atom. researchgate.net For this compound, the large aminophenyl group at the N4 position will have a significant impact on the conformational equilibrium. Computational modeling and experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are used to study these conformational preferences. researchgate.netrsc.org Studies on related N-aryl morpholines have shown that the aryl group can influence the puckering of the morpholine ring and can itself have a preferred orientation relative to the ring. researchgate.net The synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atoms has been identified as a preferred conformation in some morpholine derivatives due to the exo-anomeric effect. nih.gov

Key Conformational Parameters:

| Parameter | Description |

| Ring Conformation | Typically a chair conformation. researchgate.netrsc.org |

| Substituent Orientation | The aminophenyl group at N4 and the hydrogen at C2 will have preferred axial or equatorial positions. |

| Torsional Angles | The dihedral angles within the morpholine ring and between the ring and the aminophenyl substituent define the overall 3D structure. |

Influence of Stereochemistry on Molecular Interactions and Recognition Principles

The specific stereochemistry of this compound is fundamental to its molecular recognition by biological macromolecules like proteins and enzymes. nih.gov The precise spatial arrangement of the aminophenyl group and the chiral morpholine ring dictates how the molecule fits into a binding site. nih.gov

It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can have significantly different pharmacological activities. nih.gov One enantiomer may be highly active (the eutomer), while the other may be less active, inactive, or even cause undesirable side effects (the distomer). canada.ca This difference in activity arises from the fact that biological targets are themselves chiral, and therefore interact differently with the two enantiomers. nih.gov

The morpholine scaffold is prevalent in many CNS-active drugs and kinase inhibitors, where it can enhance potency, act as a scaffold to correctly position other functional groups, and improve pharmacokinetic properties. nih.govresearchgate.net The stereochemistry of the morpholine ring can influence its ability to form key interactions, such as hydrogen bonds with amino acid residues in a protein's active site. nih.gov For instance, the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, and their precise location is determined by the ring's conformation and the stereochemistry at C2. nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 S Morpholin 2 Yl Benzenamine Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

1H NMR and 13C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments. For 4-((S)-Morpholin-2-YL)benzenamine HCl, ¹H NMR would be expected to show distinct signals for the protons on the aromatic ring, the morpholine (B109124) ring, and the amine group. The chemical shifts (δ) and coupling constants (J) of these signals would provide information about their electronic environment and spatial relationships with neighboring protons. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms and their hybridization state.

Despite extensive searches, specific ¹H and ¹³C NMR data (chemical shifts, multiplicities, and coupling constants) for this compound are not available in the public scientific literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, identifying which protons are directly connected through bonds.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing critical information for confirming the stereochemistry, such as the relative orientation of substituents on the morpholine ring.

No published 2D NMR spectra or associated data for this compound could be located.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. This is a critical step in confirming the identity of a known compound or identifying an unknown one.

Specific HRMS data for this compound has not been reported in the accessible literature.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, MS/MS would be expected to show characteristic fragmentation of the morpholine and aniline (B41778) moieties.

Publicly available MS/MS fragmentation data or studies for this specific compound are absent.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present in the molecule. For this compound, characteristic vibrational bands would be expected for the N-H stretches of the amine and the hydrochloride salt, C-H stretches of the aromatic and aliphatic portions, C-N and C-O stretches of the morpholine ring, and aromatic C=C bending and stretching vibrations.

No specific experimental IR or Raman spectra, or even a table of vibrational frequencies, for this compound could be found in the searched scientific databases and literature. While spectra for related compounds like aniline hydrochloride and morpholine hydrochloride are available, this data cannot be directly extrapolated to the target molecule with scientific accuracy. nist.govspectrabase.comnist.gov

Chiroptical Spectroscopy for Stereochemical Confirmation

Chiroptical spectroscopic methods are indispensable for probing the three-dimensional arrangement of chiral molecules. These techniques rely on the differential interaction of chiral substances with polarized light.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for confirming the stereochemistry of chiral compounds. It measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. A non-racemic sample of a chiral compound will produce a characteristic CD spectrum with positive or negative peaks, known as Cotton effects, in the wavelength regions where the molecule absorbs light (chromophores).

For this compound, the aromatic benzenamine portion serves as the primary chromophore. A CD spectrum would be recorded by dissolving a sample of the compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), and analyzing it in a CD spectropolarimeter. The resulting spectrum for the (S)-enantiomer would be a mirror image of the spectrum for the corresponding (R)-enantiomer. For instance, if the (S)-enantiomer exhibits a positive Cotton effect at a specific wavelength, the (R)-enantiomer would show a negative Cotton effect of equal magnitude at the same wavelength. This mirror-image relationship provides definitive confirmation of the sample's enantiomeric identity.

Optical Rotation Measurements

Optical rotation measurement, or polarimetry, is a fundamental technique for characterizing chiral substances. It quantifies the extent to which a chiral molecule rotates the plane of plane-polarized light. libretexts.org The measurement is reported as the specific rotation [α], which is a characteristic physical property of a chiral compound under specific conditions. libretexts.orgmasterorganicchemistry.com

The specific rotation is calculated from the observed rotation using the following formula: libretexts.org

Specific Rotation [α]Tλ = αobs / (c * l)

Where:

αobs is the observed rotation in degrees.

T is the temperature (commonly 20 or 25 °C).

λ is the wavelength of the light (typically the sodium D-line, 589 nm).

c is the concentration of the sample in g/mL. masterorganicchemistry.com

l is the path length of the sample cell in decimeters (dm). masterorganicchemistry.com

For this compound, a measurement would involve preparing a solution of known concentration and measuring its observed rotation in a polarimeter. The resulting specific rotation value, either positive (dextrorotatory, (+)) or negative (levorotatory, (-)), serves as a key identifier for the (S)-enantiomer. It is important to note that the sign of rotation (+ or -) does not have a simple correlation with the (S) or (R) designation. libretexts.org However, the (R)-enantiomer will exhibit a specific rotation of the exact same magnitude but with the opposite sign.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography stands as the unequivocal "gold standard" for determining the precise three-dimensional structure of a crystalline solid. This technique can unambiguously establish the relative and absolute configuration of all stereocenters within a molecule.

The process involves irradiating a single crystal of this compound with an X-ray beam. The diffraction pattern of the X-rays is recorded and analyzed to generate a detailed electron density map, from which the positions of all atoms in the crystal lattice can be determined. For chiral molecules, specialized techniques involving anomalous dispersion are used to determine the absolute configuration, confirming that the chiral center at position 2 of the morpholine ring is indeed in the (S) configuration.

The analysis provides a wealth of structural information, including bond lengths, bond angles, and torsional angles. It also reveals details about the solid-state packing, hydrogen bonding, and other intermolecular interactions. While a specific crystal structure for this compound is not publicly available, a typical analysis would yield the crystallographic data presented in the table below.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the compound. | C10H15ClN2O |

| Formula Weight | The mass of one mole of the compound. | 214.70 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., Orthorhombic, Monoclinic). | Orthorhombic |

| Space Group | The specific symmetry group of the crystal. For a chiral, non-racemic compound, this must be a chiral space group. | P212121 |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 6.1 Å, b = 12.3 Å, c = 15.4 Å α = 90°, β = 90°, γ = 90° |

| Volume (V) | The volume of the unit cell. | 1155 ų |

| Z | The number of molecules per unit cell. | 4 |

| Flack Parameter | A value used to confirm the absolute configuration. A value near 0 confirms the assigned stereochemistry. | 0.0(1) |

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for determining the chemical purity and enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of pharmaceutical intermediates and active compounds. A validated HPLC method can accurately quantify the main compound and detect any related impurities.

Method development would involve screening various stationary phases (columns) and mobile phases to achieve optimal separation. A reversed-phase C18 or C8 column would likely be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like acetonitrile or methanol. Detection is commonly performed using an ultraviolet (UV) detector set to a wavelength where the benzenamine chromophore absorbs strongly (e.g., 254 nm).

The final method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure it reliably measures the purity of this compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Excess Determination

To ensure the stereochemical integrity of this compound, it is crucial to quantify the amount of the unwanted (R)-enantiomer. This is achieved by determining the enantiomeric excess (e.e.), most commonly via chiral HPLC.

Chiral HPLC utilizes a chiral stationary phase (CSP) that can differentially interact with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or cyclodextrin-based columns are frequently used for this purpose. sigmaaldrich.com A screening process is typically required to find a suitable chiral column and mobile phase system (often a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol) that can resolve the two enantiomers.

Once separated, the peak areas for the (S)- and (R)-enantiomers are integrated. The enantiomeric excess is then calculated as:

e.e. (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] * 100

A high e.e. value (e.g., >99%) confirms the high enantiomeric purity of the target (S)-isomer.

Computational Chemistry and Molecular Modeling Studies of 4 S Morpholin 2 Yl Benzenamine Hcl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is widely employed to determine molecular geometries, energies, and other electronic properties with a favorable balance between accuracy and computational cost.

A fundamental application of DFT is the optimization of a molecule's geometry to find its most stable, lowest-energy conformation. scispace.com This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For 4-((S)-Morpholin-2-YL)benzenamine HCl, this would reveal the precise spatial arrangement of the benzenamine and morpholine (B109124) rings and the stereochemistry of the chiral center. Energetic calculations also yield important thermodynamic data, such as the total electronic energy and the heat of formation, which are crucial for assessing the molecule's stability.

Table 1: Predicted Structural Parameters for 4-((S)-Morpholin-2-YL)benzenamine Note: These are representative values based on DFT principles; actual calculated values may vary based on the functional and basis set used.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| C-C (Aromatic) Bond Length | The length of the carbon-carbon bonds within the benzene (B151609) ring. | ~1.39 Å |

| C-N (Aniline) Bond Length | The length of the bond connecting the aniline (B41778) nitrogen to the benzene ring. | ~1.40 Å |

| C-N (Morpholine) Bond Length | The length of the carbon-nitrogen bonds within the morpholine ring. | ~1.47 Å |

| C-O (Morpholine) Bond Length | The length of the carbon-oxygen bonds within the morpholine ring. | ~1.43 Å |

| C-N-C Bond Angle (Morpholine) | The angle formed by the C-N-C bonds within the morpholine ring. | ~109.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. libretexts.org The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 4-((S)-Morpholin-2-YL)benzenamine, the electron-rich aniline ring is expected to contribute significantly to the HOMO, while the LUMO may be distributed across the aromatic system.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Energy Gap | ΔE | Relates to chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

DFT calculations are highly effective for predicting various spectroscopic properties. Nuclear Magnetic Resonance (NMR) chemical shifts, for instance, can be calculated with reasonable accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.net These predictions are invaluable for confirming molecular structures by comparing theoretical spectra with experimental data. nih.govnih.gov For this compound, DFT can predict the ¹H and ¹³C chemical shifts, helping to assign specific peaks to the protons and carbons in the aromatic and morpholine rings. researchgate.net

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in identifying the characteristic vibrational modes of the molecule's functional groups, such as N-H stretches from the amine and C-O stretches from the morpholine ether group, aiding in experimental spectral analysis.

Table 3: Hypothetical Predicted ¹H NMR Chemical Shifts Note: Values are illustrative and depend on the computational method and simulated solvent.

| Proton Environment | Predicted Chemical Shift (ppm) | Reasoning |

|---|---|---|

| Aromatic Protons (ortho to -NH₂) | ~6.7-6.9 ppm | Shielded by the electron-donating effect of the amino group. |

| Aromatic Protons (ortho to morpholinyl) | ~7.0-7.2 ppm | Deshielded relative to the other aromatic protons. |

| Morpholine Protons (-CH₂-N-) | ~2.8-3.2 ppm | Adjacent to the nitrogen atom. |

| Morpholine Protons (-CH₂-O-) | ~3.6-4.0 ppm | Adjacent to the more electronegative oxygen atom, leading to greater deshielding. |

| Amine Protons (-NH₂) | Variable, ~3.5-5.0 ppm | Chemical shift is highly dependent on solvent and concentration. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, an MD simulation could be used to explore its conformational landscape in an aqueous solution. This would reveal the preferred orientations of the morpholine ring relative to the benzenamine ring, the dynamics of the chiral center, and the interactions between the protonated amine, the chloride ion, and surrounding water molecules. Such simulations are crucial for understanding how the molecule behaves in a biological context, as flexibility and conformational preferences can significantly impact its ability to bind to a receptor. nih.gov

In Silico Lipophilicity and Absorption, Distribution, Metabolism, and Excretion (ADME) Property Prediction Methodologies

In the process of drug discovery, early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. nih.govnih.gov In silico methods provide rapid and cost-effective predictions of these properties based on the molecule's structure. researchgate.net

Key ADME properties for this compound can be predicted using various computational models. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a crucial determinant of a drug's ability to cross cell membranes. Other important parameters include aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com Computational tools can also assess whether a molecule adheres to guidelines like Lipinski's "Rule of Five," which predicts drug-likeness based on properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Table 4: Predicted ADME and Drug-Likeness Properties Note: These predictions are based on standard computational models.

| Property | Predicted Value/Compliance | Significance |

|---|---|---|

| Molecular Weight | ~214.7 g/mol (for HCl salt) | Complies with Lipinski's Rule (<500). |

| logP (Lipophilicity) | 1.0 - 2.0 | Indicates moderate lipophilicity, favorable for bioavailability. |

| Hydrogen Bond Donors | 2 (from -NH₃⁺) | Complies with Lipinski's Rule (≤5). |

| Hydrogen Bond Acceptors | 2 (from morpholine N and O) | Complies with Lipinski's Rule (≤10). |

| Aqueous Solubility | Predicted to be soluble | The HCl salt form generally enhances water solubility. |

Molecular Docking Studies of Ligand-Receptor Interactions (General Principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is fundamental in structure-based drug design for understanding and predicting ligand-receptor interactions. mdpi.com

The process involves placing the ligand, 4-((S)-Morpholin-2-YL)benzenamine, into the binding site of a specific protein target. A scoring function is then used to evaluate and rank different binding poses based on their predicted binding affinity. mdpi.comresearchgate.net The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov For example, the protonated amine of the compound could form a strong hydrogen bond or salt bridge with an acidic residue (e.g., aspartate or glutamate) in the receptor's active site, while the aromatic ring could engage in pi-pi stacking with aromatic amino acid residues like phenylalanine or tyrosine. These insights are invaluable for guiding the optimization of lead compounds to enhance their potency and selectivity.

Structure Activity Relationship Sar Studies and Derivatization Strategies for 4 S Morpholin 2 Yl Benzenamine Hcl

Design Principles for Modifying the 4-((S)-Morpholin-2-YL)benzenamine HCl Scaffold

The design of new derivatives of this compound is guided by established principles of medicinal chemistry, focusing on how structural modifications influence the compound's interaction with biological systems. nih.gov

The aniline (B41778) ring of 4-((S)-Morpholin-2-YL)benzenamine is a prime site for modification to alter its biological activity. The nature and position of substituents on this aromatic ring can profoundly impact the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its SAR.

While direct SAR studies on this compound are not extensively documented in the reviewed literature, general principles of aniline modification in drug discovery can be applied. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the aniline nitrogen, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding or other interactions. cresset-group.com

Research on other substituted anilines has shown that:

Halogenation: Introducing halogens like chlorine or bromine can enhance biological activity. nih.gov For example, in a series of cinnoline (B1195905) sulphonamide derivatives, chloro and bromo substitutions resulted in significant antimicrobial activity. nih.gov

Alkoxy Groups: The presence of methoxy (B1213986) groups has been noted as important for the activity of some kinase inhibitors. e3s-conferences.org

Hydroxyl Groups: A 4-hydroxy substitution on a phenyl ring attached to a morpholine-containing scaffold was found to be positive for anticancer activity. researchgate.net

The replacement of the aniline group itself with other chemical moieties is also a strategy to fine-tune pharmacological properties, potentially improving bioavailability, solubility, and receptor selectivity. cresset-group.com

Table 1: Impact of Aniline Ring Substituents on Biological Activity in Analogous Systems Interactive Data Table:

| Substituent | Position | Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Chloro, Bromo | Para, Meta | Increased antimicrobial activity | Cinnoline Sulphonamides nih.gov |

| Methoxy | - | Important for kinase inhibition | Quinazoline (B50416) derivatives e3s-conferences.org |

The morpholine (B109124) ring is a versatile scaffold in drug design, contributing to favorable physicochemical and metabolic properties. researchgate.net Modifications to this ring system can significantly influence a compound's SAR by altering its conformation, polarity, and interaction with target proteins. nih.govacs.org

Key modification strategies for the morpholine ring include:

Substitution on the Morpholine Nitrogen: The nitrogen atom of the morpholine ring is a common site for derivatization. In many bioactive molecules, this nitrogen is attached to various aromatic or heterocyclic systems, and the nature of this substituent is crucial for activity. researchgate.net

Substitution on the Morpholine Carbon Atoms: Introducing substituents on the carbon atoms of the morpholine ring can also impact activity. For example, alkyl substitutions at the C-3 position have been shown to increase the anticancer activity of certain morpholine derivatives. researchgate.net In contrast, some studies suggest that an unsubstituted morpholine ring is crucial for potent activity in other contexts. e3s-conferences.org

Conformational Effects: The morpholine ring typically adopts a chair conformation. Modifications can influence this conformation and, consequently, the spatial arrangement of substituents, which can affect binding to biological targets. nih.gov

The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, which is a key interaction in many biological systems. acs.orgnih.gov The nitrogen atom, being a weak base, can influence the compound's pKa and solubility. nih.gov

Table 2: Influence of Morpholine Ring Modifications on SAR in Analogous Systems Interactive Data Table:

| Modification | Position | Influence on Activity | Reference Compound Class |

|---|---|---|---|

| Alkyl Substitution | C-3 | Increased anticancer activity | Morpholine derivatives researchgate.net |

| Unsubstituted Ring | - | Potent anticancer activity | Chalcone-substituted morpholines e3s-conferences.org |

Key aspects of the hydrochloride salt form include:

Enhanced Solubility and Dissolution: Salt formation is a primary method to increase the aqueous solubility and dissolution rate of poorly soluble drugs. nih.govnih.gov The HCl salt of a basic compound like 4-((S)-Morpholin-2-YL)benzenamine is generally more water-soluble than its free base form. wikipedia.org This is because the ionized salt form can more readily interact with polar water molecules.

Improved Stability: The protonated form of a compound, such as the hydrochloride salt, can be more stable than the free base, particularly against oxidation. wikipedia.org

Impact on Absorption: By improving solubility and dissolution, the salt form can lead to better absorption and bioavailability. pharmtech.comnih.gov For example, the hydrochloride salt of ranitidine (B14927) has better absorption properties than the free base. pharmtech.com

Molecular Interactions: In the solid state, the salt exists as a crystalline lattice of the protonated amine and the chloride counter-ion. In solution, these ions dissociate. The protonated amine can then participate in different non-covalent interactions, such as hydrogen bonding and ionic interactions, with biological targets compared to the neutral free base.

The choice of the salt form is a critical decision in drug development, and while hydrochloride salts are common due to their low molecular weight and low toxicity, other salt forms can sometimes offer advantages in terms of solubility or stability. pharmtech.com

Synthesis of Derivatives via Functionalization of this compound

The chemical structure of this compound offers multiple sites for synthetic modification, allowing for the creation of a diverse library of derivatives. The primary reactive sites are the aniline amine group and the aromatic ring itself.

The primary aromatic amine of the aniline moiety is a versatile functional group for derivatization.

Schiff Base Formation: Primary amines readily react with aldehydes and ketones to form Schiff bases (imines). acta.co.in This reaction is often catalyzed by acid or base and can be reversed. acta.co.in A variety of Schiff bases have been synthesized from the related compound 4-morpholinoaniline (B114313) with different carbonyl compounds, such as substituted benzaldehydes and benzophenones. researchgate.netacta.co.innih.govnih.gov These derivatives have shown a range of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov

Amidation: The amine group can be acylated to form amides. This is typically achieved by reacting the amine with a carboxylic acid or its activated derivative (e.g., an acyl chloride or anhydride). organic-chemistry.orglibretexts.orgyoutube.com Amidation can be facilitated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DMAP (4-dimethylaminopyridine) and HOBt (hydroxybenzotriazole), particularly for less reactive amines. nih.gov

Alkylation: N-alkylation of the aniline amine can be achieved through various methods. One approach is the reaction with alkyl halides. Another modern approach involves visible-light-induced N-alkylation with alcohols, which avoids the need for metal catalysts and strong bases. nih.gov Alkylation can also be performed with alkenes, where electron-deficient alkenes can react directly with amines. youtube.com

Table 3: Examples of Amine Derivatization Reactions Interactive Data Table:

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Schiff Base Formation | Aldehydes/Ketones | Imine | researchgate.netacta.co.innih.gov |

| Amidation | Carboxylic Acid, EDC, DMAP, HOBt | Amide | nih.gov |

The benzene (B151609) ring of the aniline moiety is susceptible to electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. youtube.commakingmolecules.commasterorganicchemistry.com The amino group (or the morpholinyl group) is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to this group.

Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine using a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.comyoutube.com

Nitration: Reaction with a mixture of nitric acid and sulfuric acid to introduce a nitro (NO₂) group. youtube.commakingmolecules.com

Sulfonation: Treatment with fuming sulfuric acid to add a sulfonic acid (SO₃H) group. This reaction is notably reversible. youtube.com

The directing effects of the existing substituents on the ring will determine the position of the new substituent. makingmolecules.comyoutube.com For 4-((S)-Morpholin-2-YL)benzenamine, the positions ortho to the amine are the most likely sites for electrophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches and Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. For derivatives of the morpholine scaffold, various QSAR studies have been instrumental in predicting activity and guiding the synthesis of more potent molecules.

A common approach involves the development of 3D-QSAR models. For instance, studies on a series of 2,4-disubstituted morpholines utilized the GRID/GOLPE methodology to understand the structure-activity relationship for dopamine (B1211576) D₄ receptor affinity. nih.gov This analysis identified key molecular regions where modifications would likely influence biological activity. The important areas were found to be around the two benzene ring systems, a p-chlorobenzyl group, and the aliphatic amine within the morpholine ring. nih.gov The size of the morpholine ring itself was also determined to be a significant factor for affinity. nih.gov

In another QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, researchers found that parameters such as polarization, dipole moment, lipophilicity, and the size and branching of the molecule had the most significant impact on antioxidant activity. researchgate.net The study concluded that antioxidant activity increased with enhanced hydrophilic and reductive properties and was higher in molecules with a smaller volume and surface area. researchgate.net

The general methodology for such QSAR studies involves several key steps:

Data Set Selection: A series of compounds with known biological activities is selected. nih.gov

Molecular Descriptors Calculation: Various physicochemical properties, known as molecular descriptors, are calculated for each compound. These can include electronic, steric, geometric, and energy parameters. nih.govsemanticscholar.org

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using both internal and external validation techniques. researchgate.net

The resulting QSAR models provide valuable information on the structural features that govern the activity of the molecules, thereby guiding the design of new, more effective compounds. researchgate.net

Table 1: Key Molecular Descriptors and Their Influence on Activity in Morpholine Derivatives

| Descriptor Category | Specific Descriptor | Influence on Activity | Source |

| Electronic | Dipole Moment | Increased magnitude can lead to higher antioxidant activity. | researchgate.netsemanticscholar.org |

| Polarization | Lower polarization may correlate with higher antioxidant activity. | researchgate.net | |

| Effective charges on atoms | Increased charge on the morpholine oxygen and decreased charge on a thiazole (B1198619) sulfur atom can increase antioxidant activity. | semanticscholar.org | |

| Steric/Topological | Molecular Volume/Area | Smaller volume and surface area are associated with higher antioxidant activity. | researchgate.netsemanticscholar.org |

| Branching | The degree of branching significantly affects antioxidant activity. | researchgate.net | |

| Ring Size | The size of the morpholine or related oxazepane ring is important for dopamine D₄ receptor affinity. | nih.gov | |

| Physicochemical | Lipophilicity (logP) | Lower lipophilicity can be favorable for antioxidant activity. | researchgate.netsemanticscholar.org |

| Hydrophilicity | Increased hydrophilic properties can enhance antioxidant activity. | researchgate.net | |

| Energy | Energy of Bonds | An increase in bond energy can correlate with higher antioxidant activity. | semanticscholar.org |

| Hydration Energy | A reduction in hydration energy may lead to increased antioxidant activity. | semanticscholar.org |

Fragment-Based Drug Design and Chemical Library Synthesis Utilizing the Scaffold

Fragment-Based Drug Design (FBDD) is a powerful strategy for identifying lead compounds by screening libraries of small, low-complexity molecules, or "fragments". nih.gov These fragments typically adhere to the "Rule of Three" (molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and cLogP ≤ 3). nih.gov The 4-((S)-morpholin-2-yl)benzenamine scaffold is an ideal starting point for FBDD and the subsequent synthesis of chemical libraries.

The core morpholinylbenzenamine structure can be considered a central fragment that can be elaborated upon. The synthesis of a chemical library involves systematically adding different chemical groups (fragments) to this core to explore the chemical space and optimize interactions with a biological target.

Several synthetic strategies have been employed to create libraries of derivatives based on the morpholine scaffold. A common method involves the reaction of a morpholine-containing amine with various substituted benzoyl chlorides to produce a series of benzamide (B126) derivatives. tandfonline.comrawdatalibrary.net This approach allows for the introduction of diverse substituents on the benzoyl ring, enabling a thorough exploration of the structure-activity relationship.

Another example is the synthesis of 2,4-dianilinopyrimidine derivatives. In this process, a substituted aniline, such as one derived from 4-nitrobenzyl bromide and morpholine, undergoes nucleophilic aromatic substitution with a pyrimidine (B1678525) core. nih.gov This multi-step synthesis allows for the creation of a library of compounds with variations at multiple positions. nih.gov

Similarly, libraries of 2-morpholino-4-anilinoquinoline derivatives have been synthesized. nih.gov This involves the initial chlorination of a 2-morpholinoquinolin-4-ol, followed by the substitution of the chlorine atom with a variety of anilines. nih.gov This method facilitates the generation of a diverse set of molecules for biological screening.

Table 2: Examples of Synthesized Chemical Libraries Based on a Morpholine Scaffold

| Core Scaffold | Synthetic Strategy | Example Derivative | Source |

| N-(2-fluoro-4-morpholin-4-yl-phenyl) | Amide coupling with substituted benzoyl chlorides. | N-(2-fluoro-4-morpholin-4-yl-phenyl)-benzamide | tandfonline.comrawdatalibrary.net |

| 2,4-Dianilinopyrimidine with morpholinomethylphenyl | Nucleophilic aromatic substitution. | 2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)-N-(2-hydroxyethyl)benzamide | nih.gov |

| 2-Morpholino-4-anilinoquinoline | Nucleophilic substitution on a chlorinated quinoline (B57606) core. | 2-morpholino-4-anilinoquinoline | nih.gov |

The process of FBDD, combined with efficient chemical library synthesis, allows for the systematic optimization of lead compounds. By starting with a validated scaffold like 4-((S)-morpholin-2-yl)benzenamine and exploring different fragment additions, researchers can fine-tune the pharmacological properties to develop potent and selective drug candidates.

Role of 4 S Morpholin 2 Yl Benzenamine Hcl As a Research Intermediate and Building Block

Utilization in the Enantioselective Synthesis of Complex Chiral Molecules

The enantiopure nature of 4-((S)-Morpholin-2-YL)benzenamine HCl makes it a valuable starting material or intermediate in the synthesis of complex chiral molecules. In enantioselective synthesis, the goal is to produce a target molecule as a single enantiomer, which is critical in pharmacology where different enantiomers can have vastly different biological effects. Chiral building blocks like this amine are incorporated into a larger molecular framework, transferring their stereochemical information to the final product.

The synthesis of optically active amines and their derivatives is of high interest as they are crucial for producing advanced pharmaceutical intermediates and bioactive natural products. rochester.edu Methodologies for creating chiral C2-functionalized morpholines often rely on strategies like the chiral pool, the use of stoichiometric auxiliaries, or resolution of racemic mixtures. nih.gov More advanced organocatalytic approaches have been developed to synthesize C2-functionalized, N-protected morpholines with high enantioselectivity (75–98% ee). nih.gov The availability of a pre-existing chiral scaffold like this compound can simplify synthetic routes to complex targets, such as certain bioactive 1,4-benzoxazepines, by circumventing the need for a challenging enantioselective ring-construction step. nih.gov

Table 1: Examples of Enantioselective Synthesis Strategies

| Methodology | Description | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Organocatalytic Synthesis | A five-step procedure for the enantioselective synthesis of N-benzyl protected morpholines with chiral alkyl groups at the C2 position. | 75–98% | nih.gov |

| Biocatalytic N-H Insertion | Engineered myoglobin (B1173299) variants catalyze the asymmetric insertion of carbenes into the N-H bonds of aromatic amines to produce chiral amines. | Up to 82% | rochester.edu |

Application as a Chiral Ligand Precursor in Asymmetric Catalysis

Asymmetric catalysis relies heavily on the design and synthesis of effective chiral ligands that coordinate to a metal center. nih.gov These ligands create a chiral environment that directs the stereochemical outcome of a reaction, enabling the production of an enantiomerically enriched product from a prochiral substrate. This compound serves as an excellent precursor for new chiral ligands due to its bifunctional nature. The secondary amine within the morpholine (B109124) ring and the primary aniline (B41778) amine can be selectively functionalized.

The development of novel chiral ligands is a central theme in asymmetric synthesis. researchgate.net For instance, the aniline nitrogen of this compound can be modified to introduce phosphine (B1218219) groups, creating P,N-type ligands. Such ligands, particularly those with diverse electronic and steric properties, are highly sought after for optimizing catalytic enantioselective transformations. scilit.com Chiral amine ligands have been successfully used to mediate reactions like the condensation of lithium ester enolates with imines to produce chiral monobactams. ekb.egresearchgate.net The inherent chirality of the morpholine backbone in this compound provides the essential stereochemical bias, making it a valuable scaffold for ligand design in reactions such as asymmetric hydrogenation, C-C bond formation, and C-H activation. researchgate.netscilit.com

Table 2: Classes of Chiral Ligands and Their Applications

| Ligand Class | Key Features | Application Examples | Reference |

|---|---|---|---|

| P,S-Hybrid Ligands | Combine phosphorus and sulfur donor atoms on a chiral skeleton (central, axial, or planar). | Palladium-catalyzed allylic alkylations, ring-opening of meso heterobicyclic alkenes. | scilit.com |

| P-Chiral Phosphines | Chirality resides on the phosphorus atom; often conformationally rigid and electron-rich. | Rhodium-catalyzed asymmetric hydrogenation. | nih.gov |

| Chiral Amine Ligands | Utilize a chiral amine backbone to induce asymmetry. | Enantioselective synthesis of (S)- and (R)-monobactams. | ekb.egresearchgate.net |

Integration into Diverse Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the morpholine ring is a privileged scaffold found in numerous approved drugs and biologically active compounds. researchgate.net this compound is an ideal building block for constructing more complex, multi-ring heterocyclic systems. The primary aromatic amine group is a versatile functional handle that can participate in a wide range of cyclization and condensation reactions.

For example, the aniline moiety can be used to build fused heterocyclic rings, such as in the synthesis of quinazoline (B50416) derivatives. A novel series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amines were synthesized and showed potential as selective COX-II inhibitors. nih.gov Similarly, the amine group can be a nucleophile in reactions to form other heterocyclic systems. For instance, morpholine derivatives have been used to synthesize 1,2,4-triazole (B32235) systems by reacting a morpholine-derived hydrazide with thiocyanates and subsequently cyclizing the intermediate. researchgate.net The use of the chiral (S)-enantiomer of this compound ensures that the resulting complex heterocyclic products are also chiral, which is essential for developing stereospecific therapeutic agents.

Contribution to the Development of Novel Synthetic Methodologies in Organic Chemistry

The availability and application of specialized building blocks like this compound are intrinsically linked to the advancement of synthetic methodologies. The demand for efficient ways to synthesize enantiopure molecules drives the innovation of new catalytic systems and reaction pathways.

The use of this chiral amine in the development of new chiral ligands contributes directly to the field of asymmetric catalysis. nih.gov For example, designing ligands for challenging reactions like asymmetric C-H activation represents a significant methodological advance. beilstein-journals.org Furthermore, the incorporation of this building block into biocatalytic processes, such as enzyme-catalyzed N-H insertion reactions, highlights the synergy between small molecule synthesis and protein engineering to achieve novel transformations. rochester.edu The development of one-pot syntheses of complex ring systems from morpholine-containing precursors also represents a methodological improvement, offering more efficient and atom-economical routes to valuable compounds. nih.govresearchgate.net Thus, the utility of this compound is not just in the final products it helps create, but also in pushing the boundaries of modern synthetic organic chemistry.

Future Directions and Emerging Research Avenues for Chiral Morpholine Aniline Compounds

Advancements in Sustainable and Green Stereoselective Synthesis Techniques

The synthesis of chiral morpholines is undergoing a transformation driven by the principles of green chemistry, which emphasizes the reduction of waste, use of safer reagents, and increased energy efficiency. Traditional methods for creating the morpholine (B109124) ring often require multiple steps and harsh reagents. chemrxiv.org A common historical approach involves a three-step sequence starting with a 1,2-amino alcohol, proceeding through a morpholinone intermediate, and concluding with a reduction using aluminum or boron hydrides. chemrxiv.org

Recent breakthroughs are providing more environmentally benign and efficient alternatives. A notable development is a one or two-step, redox-neutral protocol that converts 1,2-amino alcohols into morpholines using inexpensive reagents like ethylene (B1197577) sulfate (B86663) and tBuOK. nih.govchemrxiv.org This method is distinguished by its ability to achieve selective monoalkylation of primary amines, a significant challenge in morpholine synthesis. chemrxiv.orgnih.gov The process avoids the use of heavy metal reducing agents and reduces the number of synthetic steps, thereby minimizing waste. chemrxiv.org This technique has been successfully applied to produce a variety of substituted morpholines, with several examples demonstrated on a scale greater than 50 grams. nih.govchemrxiv.org

Another green approach involves the visible-light-driven, catalyst-free iodoamination of alkenes, which provides an efficient pathway to bioactive nitrogen heterocycles, including morpholines. mdpi.com Furthermore, stereoselective methods are being refined to ensure high enantiomeric purity. Copper-promoted oxyamination of alkenes has emerged as a valuable technique for the stereoselective synthesis of functionalized morpholines. nih.gov This reaction adds an alcohol and an amine across an alkene, constructing the morpholine ring with good to excellent diastereoselectivity. nih.gov Such advancements are critical for producing enantiomerically pure compounds like 4-((S)-Morpholin-2-YL)benzenamine HCl more sustainably.

| Synthesis Advancement | Key Features | Environmental/Efficiency Benefits |

| Ethylene Sulfate Protocol | One or two-step, redox-neutral synthesis from 1,2-amino alcohols. nih.gov | Eliminates a synthetic step and the use of hydride reducing agents. chemrxiv.org |

| Photocatalytic Iodoamination | Metal-free, visible-light-driven reaction. mdpi.com | Uses green solvents and avoids catalyst requirement. mdpi.com |

| Copper-Promoted Oxyamination | Stereoselective synthesis of aminomethyl-functionalized morpholines. nih.gov | Provides direct entry to complex morpholines with high diastereoselectivity. nih.gov |